Cas no 2138155-73-2 (Cyclopropanemethanol, α-(2-amino-1,1-dimethylethyl)-1-ethyl-)
Cyclopropanemethanol, α-(2-amino-1,1-dimethylethyl)-1-ethyl- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropanemethanol, α-(2-amino-1,1-dimethylethyl)-1-ethyl-
- 3-amino-1-(1-ethylcyclopropyl)-2,2-dimethylpropan-1-ol
- 2138155-73-2
- EN300-683849
-
- Inchi: 1S/C10H21NO/c1-4-10(5-6-10)8(12)9(2,3)7-11/h8,12H,4-7,11H2,1-3H3
- InChI Key: BAOMVJDYRFXMJX-UHFFFAOYSA-N
- SMILES: OC(C(C)(C)CN)C1(CC)CC1
Computed Properties
- Exact Mass: 171.162314293g/mol
- Monoisotopic Mass: 171.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 0.975±0.06 g/cm3(Predicted)
- Boiling Point: 265.7±13.0 °C(Predicted)
- pka: 15.03±0.20(Predicted)
Cyclopropanemethanol, α-(2-amino-1,1-dimethylethyl)-1-ethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-683849-0.05g |
3-amino-1-(1-ethylcyclopropyl)-2,2-dimethylpropan-1-ol |
2138155-73-2 | 95.0% | 0.05g |
$948.0 | 2025-03-12 | |
| Enamine | EN300-683849-0.1g |
3-amino-1-(1-ethylcyclopropyl)-2,2-dimethylpropan-1-ol |
2138155-73-2 | 95.0% | 0.1g |
$993.0 | 2025-03-12 | |
| Enamine | EN300-683849-0.25g |
3-amino-1-(1-ethylcyclopropyl)-2,2-dimethylpropan-1-ol |
2138155-73-2 | 95.0% | 0.25g |
$1038.0 | 2025-03-12 | |
| Enamine | EN300-683849-0.5g |
3-amino-1-(1-ethylcyclopropyl)-2,2-dimethylpropan-1-ol |
2138155-73-2 | 95.0% | 0.5g |
$1084.0 | 2025-03-12 | |
| Enamine | EN300-683849-1.0g |
3-amino-1-(1-ethylcyclopropyl)-2,2-dimethylpropan-1-ol |
2138155-73-2 | 95.0% | 1.0g |
$1129.0 | 2025-03-12 | |
| Enamine | EN300-683849-2.5g |
3-amino-1-(1-ethylcyclopropyl)-2,2-dimethylpropan-1-ol |
2138155-73-2 | 95.0% | 2.5g |
$2211.0 | 2025-03-12 | |
| Enamine | EN300-683849-5.0g |
3-amino-1-(1-ethylcyclopropyl)-2,2-dimethylpropan-1-ol |
2138155-73-2 | 95.0% | 5.0g |
$3273.0 | 2025-03-12 | |
| Enamine | EN300-683849-10.0g |
3-amino-1-(1-ethylcyclopropyl)-2,2-dimethylpropan-1-ol |
2138155-73-2 | 95.0% | 10.0g |
$4852.0 | 2025-03-12 |
Cyclopropanemethanol, α-(2-amino-1,1-dimethylethyl)-1-ethyl- Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on Cyclopropanemethanol, α-(2-amino-1,1-dimethylethyl)-1-ethyl-
Professional Introduction to Cyclopropanemethanol, α-(2-amino-1,1-dimethylethyl)-1-ethyl- (CAS No. 2138155-73-2)
Cyclopropanemethanol, specifically the compound with the CAS number 2138155-73-2, is a highly intriguing molecule in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered significant attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound includes a cyclopropane ring, an ethyl group, and an α-(2-amino-1,1-dimethylethyl) substituent, which together contribute to its distinct chemical properties and reactivity.
The cyclopropane ring is a key structural motif in this compound, known for its high ring strain and reactivity. This strain makes the cyclopropane ring highly susceptible to various chemical transformations, which can be exploited in synthetic chemistry to develop more complex molecules. The presence of the ethyl group and the α-(2-amino-1,1-dimethylethyl) substituent further enhances the compound's versatility, allowing for diverse functionalization and modifications.
In recent years, there has been a growing interest in utilizing cyclopropane-containing compounds in pharmaceutical research. The strained nature of the cyclopropane ring facilitates unique interactions with biological targets, making it an attractive scaffold for drug design. For instance, studies have shown that cyclopropane derivatives can exhibit potent activity against various enzymes and receptors, making them promising candidates for the development of new drugs.
One of the most notable applications of compounds like Cyclopropanemethanol, α-(2-amino-1,1-dimethylethyl)-1-ethyl- is in the field of protease inhibition. Proteases are enzymes that play crucial roles in many biological processes, including signal transduction and protein degradation. Inhibiting these enzymes has been a major focus in drug development due to their involvement in various diseases such as cancer and inflammation. The unique structural features of this compound make it an excellent candidate for designing protease inhibitors with high specificity and efficacy.
Recent research has demonstrated that derivatives of cyclopropanemethanol can effectively inhibit certain proteases by binding to their active sites. This binding interaction can be modulated by subtle changes in the molecular structure, allowing for fine-tuning of the compound's potency and selectivity. For example, modifications to the α-(2-amino-1,1-dimethylethyl) substituent can enhance binding affinity while minimizing off-target effects.
Another area where this compound shows promise is in the development of antimicrobial agents. Antibiotic resistance is a growing concern worldwide, necessitating the discovery of new antibiotics with novel mechanisms of action. The structural complexity of Cyclopropanemethanol, α-(2-amino-1,1-dimethylethyl)-1-ethyl- makes it a versatile scaffold for designing molecules that can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Studies have shown that certain derivatives of this compound exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This activity is attributed to the ability of these derivatives to disrupt bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan cross-linking. Such findings highlight the potential of this compound as a lead molecule for developing new antibiotics.
The synthesis of Cyclopropanemethanol, α-(2-amino-1,1-dimethylethyl)-1-ethyl- presents several challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to access this compound in high yields and purity. One common synthetic approach involves the reaction of cyclopropylmethyl bromide with ethyl amine followed by nucleophilic substitution with 2-amino-2-methylpropanol. This method allows for good control over regioselectivity and yields valuable intermediates for further functionalization.
In conclusion, Cyclopropanemethanol, α-(2-amino-1,1-dimethylethyl)-1-ethyl- (CAS No. 2138155-73-2) is a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features make it an excellent scaffold for designing novel therapeutic agents targeting various diseases. Ongoing research continues to explore its applications in protease inhibition and antimicrobial drug development, paving the way for new treatments against challenging pathogens and diseases.
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